2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-phenylthiazole
Description
Properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)phenyl]-4-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3S/c1-2-7-15(8-3-1)20-14-26-22(25-20)17-10-6-9-16(13-17)21-23-18-11-4-5-12-19(18)24-21/h1-14H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFJESQNSPPQDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-phenylthiazole typically involves the formation of the benzimidazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, benzimidazole can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives. Thiazole rings can be formed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of such compounds often employs scalable methods that ensure high yield and purity. This may involve the use of continuous flow reactors and optimized reaction conditions to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-phenylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and prostate cancer cells. A study reported that thiazole-pyridine hybrids had better anti-breast cancer efficacy than standard drugs like 5-fluorouracil, suggesting potential applications in oncology .
-
Antimicrobial Properties :
- The compound has been investigated for its antimicrobial activity. A study highlighted that thiazole derivatives demonstrated good to moderate activity against several microbial strains, including Staphylococcus aureus and Candida species. This suggests potential use in the development of new antimicrobial agents .
- Anticonvulsant Activity :
Materials Science Applications
- Organic Electronics :
- Fluorescent Probes :
Agricultural Chemistry Applications
- Pesticide Development :
- Plant Growth Regulators :
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-phenylthiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Data Table 1: Structural and Functional Comparison of Thiazole Derivatives
Pharmacological Analogs: Benzimidazole-Thiazolidinone Hybrids
highlights 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenylthiazolidin-4-ones, which replace the thiazole ring with a thiazolidinone core. Key distinctions include:
- This modification correlates with improved antimicrobial activity in these derivatives .
Fluorinated and Trifluoromethyl-Substituted Derivatives
describes 3-[5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol (C₁₁H₁₁F₃N₂O), which incorporates a trifluoromethyl (CF₃) group. Comparisons include:
- Physicochemical Properties : The CF₃ group increases lipophilicity and metabolic stability, traits absent in the target compound .
- Molecular Weight: The fluorinated derivative has a lower molecular weight (244.21 g/mol vs.
Fused Heterocyclic Systems
discusses imidazo[2,1-b][1,3]thiazole derivatives , featuring a fused imidazole-thiazole system. Key differences:
- Electronic Structure: Fused rings delocalize electron density, altering reactivity and interaction with biological targets compared to the non-fused thiazole-benzimidazole system .
- Synthetic Routes : These derivatives are synthesized via cyclization reactions using 4,5-dihydro-1H-imidazol-2-thiol, contrasting with the target compound’s unspecified pathway .
Biological Activity
The compound 2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-phenylthiazole is a hybrid molecule that combines the structural features of benzimidazole and thiazole, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and antifungal properties, supported by recent research findings.
Chemical Structure and Properties
The structure of this compound can be depicted as follows:
This compound features a thiazole ring attached to a benzimidazole moiety, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole and thiazole exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate high activity against various bacterial strains, including Staphylococcus aureus and Candida albicans . The minimum inhibitory concentrations (MICs) for some derivatives were reported to be less than 1 µg/mL against these pathogens, suggesting potent antimicrobial potential .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 3ao | S. aureus | < 1 |
| 3ad | C. albicans | < 1 |
| 3aq | S. aureus (MRSA) | < 1 |
Anticancer Activity
Thiazole-containing compounds have been extensively studied for their anticancer properties. For example, certain thiazole derivatives have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating their effectiveness in inhibiting cell proliferation. In one study, compounds with specific substitutions on the thiazole ring exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | Jurkat | 1.61 ± 1.92 |
| 10 | HT-29 | 1.98 ± 1.22 |
Antifungal Activity
The antifungal activity of thiazole derivatives has also been documented, with several compounds demonstrating effectiveness against fungal strains such as Candida albicans . A study reported that certain derivatives exhibited significant antifungal activity with low MIC values, indicating their potential use in treating fungal infections .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds containing thiazole rings often inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- DNA Interaction : Many benzimidazole derivatives are known to intercalate DNA, disrupting replication and transcription processes in cancer cells.
- Biofilm Disruption : Certain derivatives have shown the ability to disrupt biofilm formation in bacteria, enhancing their efficacy against resistant strains.
Case Studies
Several studies have focused on synthesizing and testing the biological activity of thiazole and benzimidazole derivatives:
- A study synthesized various thiazole derivatives and evaluated their antimicrobial properties against multiple pathogens. The results indicated that modifications at specific positions on the thiazole ring significantly enhanced antimicrobial potency .
- Another investigation into benzimidazole derivatives highlighted their anticancer effects across different cell lines, revealing structure-activity relationships that guide further development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-phenylthiazole, and how do substituent modifications influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or condensation of benzimidazole precursors with thiazole intermediates. For example, replacing pyridine rings with methylene groups improved bioactivity in benzimidazole-thiazole hybrids, achieving yields of 61–65% via stepwise condensation . Solvent-free conditions using Eaton’s reagent under Friedel-Crafts acylation can further enhance efficiency, yielding 90–96% with high selectivity . Key steps include controlling anhydrous conditions and using catalysts like ZnCl₂ or Pd₂(dba)₃ for cross-coupling reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies aromatic protons (δ 7.0–8.5 ppm) and heterocyclic backbone signals. Infrared (IR) spectroscopy detects C=N stretches (~1600 cm⁻¹) and N-H bends (~3400 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peaks at m/z 433.9). Melting points (e.g., 195–199°C) and TLC (Rf values) are used for purity validation .
Q. How is the compound screened for preliminary antimicrobial activity, and what models are used?
- Methodological Answer : Standard protocols involve broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values reported in µg/mL. Antifungal activity is tested against C. albicans using agar diffusion. For example, derivatives reduced M. tuberculosis H37Ra viability by 33–45% at 100 µM, validated via luminescence (RLU measurements) .
Advanced Research Questions
Q. What structural modifications enhance anticancer activity, and how are structure-activity relationships (SAR) analyzed?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring improves cytotoxicity. For instance, 5-nitrofuran and 5-nitrothiophene substituents reduced Caco-2 colon adenocarcinoma cell viability to 33.7% and 45.5%, respectively, at 100 µM . SAR studies correlate lipophilicity (logP) and hydrogen-bonding capacity with target binding, validated via docking simulations against EGFR or aromatase enzymes .
Q. How can computational modeling predict biological targets and optimize binding affinity?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess interactions with targets like EGFR tyrosine kinase. Pharmacophore mapping identifies critical residues (e.g., Lys745 in EGFR). DFT calculations optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance reactivity. In silico ADMET predictions guide toxicity profiling .
Q. What mechanisms underlie the compound’s antifungal activity, and how are resistance pathways investigated?
- Methodological Answer : Mechanistic studies include ergosterol biosynthesis inhibition (GC-MS analysis) and β-glucan synthase assays. Synergy with fluconazole is tested via checkerboard assays (FIC index <0.5). Resistance is modeled by serial passage in sub-MIC concentrations, followed by whole-genome sequencing to identify mutations (e.g., ERG11 upregulation) .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., variable MICs) are addressed by standardizing assay conditions (e.g., CLSI guidelines) and verifying compound purity (HPLC ≥95%). Meta-analyses compare substituent effects; for example, 3,5-difluorophenyl derivatives showed lower antitubercular activity (58% yield, 102–104°C mp) versus methoxy-substituted analogs (61% yield, 95–97°C mp) .
Q. What green chemistry approaches improve the sustainability of its synthesis?
- Methodological Answer : Solvent-free Friedel-Crafts acylation with Eaton’s reagent (P₂O₅/MeSO₃H) reduces waste, achieving 90–96% yield . Microwave-assisted synthesis shortens reaction times (30 mins vs. 24 hrs) and minimizes energy use. Biocatalytic methods (e.g., lipase-mediated condensation) are under exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
